2-cyano-3-(furan-2-yl)-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}prop-2-enamide
Description
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Properties
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-[2-(3-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-10(2)13-18-19-15(23)20(13)6-5-17-14(21)11(9-16)8-12-4-3-7-22-12/h3-4,7-8,10H,5-6H2,1-2H3,(H,17,21)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFFNMWZLAOTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1CCNC(=O)C(=CC2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-3-(furan-2-yl)-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}prop-2-enamide has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 312.37 g/mol. The structure features a furan ring, a cyano group, and a triazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O |
| Molecular Weight | 312.37 g/mol |
| CAS Number | 565419-78-5 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells, suggesting potent anticancer properties . The presence of the triazole ring is often linked to enhanced interaction with biological targets, which may facilitate apoptosis in cancer cells.
Case Study:
In a study published in MDPI, derivatives of triazole compounds were tested for their antiproliferative effects. The results showed that modifications to the phenyl ring significantly influenced the cytotoxicity against A-431 and Jurkat cell lines. The introduction of electron-donating groups was found to enhance activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Research Findings:
In a comparative study, several triazole derivatives were tested for their antibacterial efficacy using the agar diffusion method. Compounds with furan rings exhibited greater activity compared to those without, indicating that the furan moiety plays a crucial role in enhancing antibacterial properties .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition: The cyano group may interact with enzymes involved in cancer cell proliferation.
- Cell Membrane Disruption: The furan and triazole rings can integrate into lipid membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction: By activating apoptotic pathways through mitochondrial dysfunction.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Furan Ring: Essential for enhancing lipophilicity and membrane penetration.
- Triazole Moiety: Critical for enzyme binding and interaction with cellular targets.
- Substituents on Phenyl Ring: Modifications such as halogenation or alkylation can significantly alter potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
